N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride
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Overview
Description
N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride is a heterocyclic compound with a molecular formula of C13H22ClN5 and a molecular weight of 283.80 g/mol . This compound is primarily used in research settings and is known for its unique structural features, which include a cyclopropyl group, a piperidine ring, and a pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions could result in various substituted pyrimidine derivatives.
Scientific Research Applications
N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-Cyclopropyl-6-(3-(dimethylamino)piperidin-1-yl)pyrimidin-4-amine
- **N-Cyclopropyl-6-(3-(ethylamino)piperidin-1-yl)pyrimidin-4-amine
Uniqueness
N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group, piperidine ring, and pyrimidine core provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-6-[3-(methylamino)piperidin-1-yl]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5.ClH/c1-14-11-3-2-6-18(8-11)13-7-12(15-9-16-13)17-10-4-5-10;/h7,9-11,14H,2-6,8H2,1H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOUMQIIOXIQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C2=NC=NC(=C2)NC3CC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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